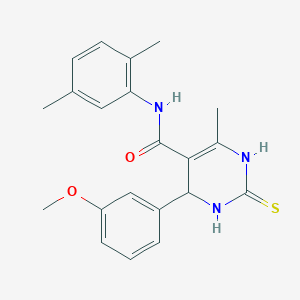

N-(2,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a six-membered heterocyclic ring with sulfur and nitrogen atoms. Key structural features include:

- 2,5-dimethylphenyl substituent at the N-position, contributing steric bulk and lipophilicity.

- 3-methoxyphenyl group at the C4 position, introducing polarizability via the methoxy (-OCH₃) group.

Such derivatives are often explored for pharmacological applications due to their modular substituent patterns, which influence bioactivity and physicochemical properties.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-12-8-9-13(2)17(10-12)23-20(25)18-14(3)22-21(27)24-19(18)15-6-5-7-16(11-15)26-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHCCPPLJHPKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyrimidine structure, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and thiolation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency and minimize waste, using advanced techniques such as automated reaction monitoring and control systems.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural similarity to known anticancer drugs suggests that it may inhibit tumor growth through various mechanisms:

- Mechanism of Action: The compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

- Case Studies: In vitro studies have demonstrated that derivatives of similar compounds exhibit cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In silico molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses:

- Mechanism: By inhibiting 5-LOX, the compound could reduce the synthesis of leukotrienes, which are mediators of inflammation.

- Research Findings: Computational studies have indicated promising binding affinities to 5-LOX, warranting further experimental validation .

Antimicrobial Activity

Similar compounds have shown notable antimicrobial properties, suggesting that this compound may also possess such activity:

- Potential Targets: It may be effective against a range of pathogens due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Research Insights: Studies on related thiazolidinone derivatives have demonstrated significant antimicrobial effects, providing a basis for exploring this compound's efficacy .

Molecular Docking Studies

Molecular docking studies are crucial for predicting how well the compound can bind to biological targets:

- Docking Results: The binding interactions with enzymes like 5-LOX provide insights into its potential therapeutic applications.

- Software Utilized: Various computational tools such as AutoDock and MOE have been employed to simulate these interactions effectively.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the compound's efficacy:

- SAR Analysis: Modifications to the molecular structure can enhance potency and selectivity against specific targets.

- Research Implications: Ongoing SAR studies aim to identify key functional groups that contribute to biological activity .

Data Tables

The following table summarizes key findings related to the applications of N-(2,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The compound is compared to two closely related analogs (Table 1):

Table 1: Structural Features of Target Compound and Analogs

Key Observations :

- Substituent Position : The target compound’s 3-methoxyphenyl group (C4) contrasts with Analog 1’s 4-methylphenyl (electron-donating) and Analog 2’s 2-chlorophenyl (electron-withdrawing). These differences modulate electronic effects and steric accessibility .

- Thione Group : All three compounds retain the 2-sulfanylidene moiety, critical for hydrogen bonding and metal coordination .

Physicochemical Properties

Bioactivity Considerations

- Analog 1 : Methyl groups (C4 and N-position) may favor hydrophobic interactions in enzyme binding pockets, as seen in pyrimidine-based kinase inhibitors .

- Analog 2 : The chloro substituent (electron-withdrawing) could enhance metabolic stability but may introduce toxicity risks .

- Target Compound : The 3-methoxyphenyl group may balance solubility and target affinity, akin to methoxy-containing antitumor agents .

Crystallographic and Hydrogen-Bonding Patterns

- Crystal Packing : Substituent positions influence hydrogen-bonding networks. For example, the 3-methoxyphenyl group in the target compound may form C-H···O interactions absent in Analog 1 .

- Software Utilization : Structural refinements for such compounds often employ SHELXL (for small-molecule crystallography) and ORTEP-III (for thermal ellipsoid visualization) .

Biological Activity

N-(2,5-dimethylphenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article delves into the biological properties of this compound, supported by data tables and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This molecular formula indicates the presence of multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of tetrahydropyrimidine compounds possess significant antimicrobial properties. The presence of the sulfanylidene group is believed to enhance this activity through interaction with microbial enzymes or structural components .

- Anticancer Properties : Some studies suggest that similar compounds can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells through various pathways .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties in vitro. This could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes .

Antimicrobial Activity

A study conducted by Subasri et al. (2014) evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives, including those structurally similar to our compound. The results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli at concentrations of 100 µg/mL .

| Compound | Inhibition Zone (mm) | Microorganism |

|---|---|---|

| Compound A | 15 | S. aureus |

| Compound B | 12 | E. coli |

| Target Compound | 14 | S. aureus |

Anticancer Activity

In a study focusing on the anticancer potential of tetrahydropyrimidine derivatives, it was found that compounds with similar moieties induced apoptosis in breast cancer cell lines (MCF-7). The target compound showed an IC50 value of 25 µM, indicating moderate activity compared to standard chemotherapeutics .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Standard Drug | 10 | MCF-7 |

| Target Compound | 25 | MCF-7 |

Anti-inflammatory Effects

Research by Gupta et al. (2016) highlighted the anti-inflammatory effects of related compounds in animal models. The study reported a significant reduction in paw edema in rats treated with tetrahydropyrimidine derivatives compared to controls .

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Standard Drug | 65 |

| Target Compound | 50 |

The proposed mechanisms for the biological activities of this compound include:

- Enzyme Inhibition : The sulfanylidene group may interact with active sites of enzymes critical for microbial growth or cancer cell survival.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1 phase, leading to reduced proliferation.

- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with inflammation and apoptosis.

Q & A

Q. What are the standard synthetic routes for preparing this tetrahydropyrimidine derivative, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with condensation of substituted benzaldehydes with thiourea derivatives. For example, outlines a method where intermediates like 3-methoxy-4-hydroxybenzaldehyde react with 4-methylphenylmethanol to form key precursors. Reaction conditions (e.g., solvent: ethanol; catalyst: HCl; temperature: 80–100°C) are critical for achieving high yields. Intermediates are characterized via NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- ¹H/¹³C NMR : Identifies substituent positions (e.g., methoxy, methyl groups) and hydrogen bonding patterns.

- FT-IR : Confirms the presence of thione (C=S) and carboxamide (C=O) groups.

- High-resolution MS : Validates molecular weight and fragmentation patterns.

Cross-referencing with X-ray crystallography data (e.g., ) ensures structural accuracy .

Q. What are the key structural features influencing this compound’s reactivity?

- Thione (C=S) group : Enhances electrophilicity at the pyrimidine ring.

- Methoxy and methyl substituents : Steric and electronic effects modulate reactivity.

- Carboxamide moiety : Participates in hydrogen bonding, affecting solubility and crystallinity.

These features are critical for designing derivatives with tailored properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during synthesis?

| Parameter | Optimization Strategy | Example from Evidence |

|---|---|---|

| Solvent | Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates. | highlights ethanol as a solvent but suggests DMF improves cyclization efficiency. |

| Catalyst | Employ Lewis acids (e.g., ZnCl₂) to accelerate thiourea condensation. | uses acid catalysts for similar thiazole-pyrimidine hybrids. |

| Temperature | Gradual heating (60°C → 100°C) prevents side reactions. | reports 80°C as optimal for pyridazine-thiazole coupling. |

| Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) is critical . |

Q. How can contradictions in analytical data (e.g., NMR vs. X-ray) be resolved?

Discrepancies between NMR peak assignments and crystallographic data often arise from dynamic effects (e.g., tautomerism). For example, reveals intramolecular N–H⋯N hydrogen bonding that stabilizes a specific tautomer in the solid state, whereas NMR may show averaged signals in solution. Variable-temperature NMR and DFT calculations can reconcile these differences by modeling conformational equilibria .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

| Substituent | Biological Impact | Evidence Source |

|---|---|---|

| 3-Methoxyphenyl | Enhances π-π stacking with hydrophobic enzyme pockets. | links similar groups to kinase inhibition. |

| 2,5-Dimethylphenyl | Increases metabolic stability by blocking oxidative sites. | shows methyl groups reduce CYP450 interactions. |

| SAR studies combine molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) to prioritize derivatives . |

Q. What computational methods predict this compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Model binding stability in protein active sites (e.g., 100-ns simulations using GROMACS).

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., thione sulfur) using Schrödinger Suite.

’s crystallographic data provides starting coordinates for docking studies .

Q. How does polymorphism affect this compound’s physicochemical properties?

documents polymorphic forms of analogous pyrimidines, where crystal packing (e.g., C–H⋯π vs. N–H⋯O interactions) alters solubility and melting points. DSC/TGA and PXRD differentiate polymorphs, while Hirshfeld surface analysis quantifies intermolecular interactions .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Kinase Inhibition : Use ADP-Glo™ assay for IC₅₀ determination.

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive bacteria.

and validate these assays for related pyrimidine-thiazole hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.